Dimefadane hydrochloride
Description
Hydrochloride salts are commonly employed in drug formulations to enhance solubility, stability, and bioavailability. Despite its inclusion in patent applications for drug delivery systems (e.g., nanochannelled devices for in vivo therapeutic refilling), detailed pharmacological or toxicological profiles of dimefadane hydrochloride remain underexplored in the provided sources .
Properties
CAS No. |
108975-84-4 |
|---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H |
InChI Key |
XLFKPSXGNJGVCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimefadane hydrochloride typically involves the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenylpropan-1-amine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dimefadane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Dimefadane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Dimefadane hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound binds to receptors and inhibits the reuptake of neurotransmitters, thereby enhancing their effects. This mechanism is similar to that of other psychoactive drugs, making it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The comparison focuses on hydrochlorides with therapeutic relevance, structural analogs, or shared nomenclature challenges.
Table 1: Key Properties of Dimefadane Hydrochloride and Comparable Compounds
Pharmacological Activity
- Diphenhydramine Hydrochloride : A first-generation antihistamine with sedative effects. Unlike this compound, its mechanism (H1 receptor antagonism) and safety profile are well-documented, including risks of CNS depression .
- Chlorhexidine Dihydrochloride : Used topically for microbial control. Its dihydrochloride form enhances solubility but differs from dimefadane in lacking systemic absorption .
Structural Nuances
- Dihydrochlorides vs. Monohydrochlorides: Chlorhexidine dihydrochloride contains two HCl groups, improving aqueous solubility compared to monohydrochlorides like dimefadane. This structural difference impacts formulation strategies .
- Amine Group Variations: Dibutylamine hydrochloride (secondary amine) and dimethylaminoethyl chloride hydrochloride (quaternary ammonium) highlight the diversity in amine-HCl interactions, influencing reactivity and bioavailability .
Nomenclature and Ambiguity
For example, dimethylaminoethyl chloride hydrochloride’s nomenclature has led to misinterpretations of its solid forms .
Q & A
Q. What validated analytical methods are recommended for quantifying Dimefadane hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is a widely accepted method for quantifying hydrochloride derivatives. For example, mobile phases using phosphate–perchlorate buffers, coupled with UV detection at 210–280 nm, have been standardized for similar compounds like fexofenadine hydrochloride . A typical protocol involves dissolving the compound in a diluting solution (e.g., methanol:water 50:50), sonication for homogenization, and filtration prior to injection. Calibration curves using peak area ratios (analyte vs. internal standard) ensure accuracy, with recovery rates ≥98% .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Handling requires adherence to OSHA Hazard Communication Standard (HCS) guidelines. Key steps include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during weighing or solvent-based procedures to avoid inhalation .
- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols . Training documentation and SDS reviews are mandatory before use .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
Implement quality control via:
- Purity assays : Use differential scanning calorimetry (DSC) to confirm melting points (±2°C deviation) .
- Residual solvent analysis : Gas chromatography (GC) with flame ionization detection (FID) for solvents like dichloromethane (limit: ≤0.1% w/w) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and polymorphic transitions .
Advanced Research Questions
Q. How should factorial experimental designs be applied to optimize this compound formulations?
A 3² full factorial design is effective for evaluating critical parameters (e.g., disintegrant concentration, compression force). For example:
Q. What strategies resolve contradictions in pharmacokinetic data for this compound analogs?
Contradictions often arise from bioanalytical variability or species-specific metabolism. Mitigation strategies include:
- Cross-validation : Compare LC-MS/MS (plasma) and microdialysis (tissue) data to confirm bioavailability .
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in clearance rates .
- In vitro-in vivo correlation (IVIVC) : Establish Level A correlations using dissolution profiles and AUC metrics .
Q. How can researchers address discrepancies in receptor binding assays for this compound?
Discrepancies may stem from assay conditions (e.g., pH, ionic strength). Best practices:
- Standardize buffers : Use HEPES (pH 7.4) with 150 mM NaCl to mimic physiological conditions .
- Control nonspecific binding : Include 0.1% BSA in incubation media to reduce false positives .
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) and radioligand displacement assays .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing in vitro release data of this compound?
Q. How should stability-indicating methods be validated for this compound degradation products?
Follow ICH Q2(R1) guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
